

# An In-depth Technical Guide on the Early Clinical Trial Data of Fezolinetant

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Compound of Interest		
Compound Name:	Fezolamine	
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A Note on Nomenclature: This document provides a detailed overview of the early clinical trial data for Fezolinetant. Initial searches for "**Fezolamine**" did not yield relevant clinical trial information, suggesting a likely misspelling of the neurokinin-3 (NK3) receptor antagonist, Fezolinetant.

Audience: This guide is intended for researchers, scientists, and drug development professionals interested in the foundational clinical data of Fezolinetant.

### **Core Mechanism of Action**

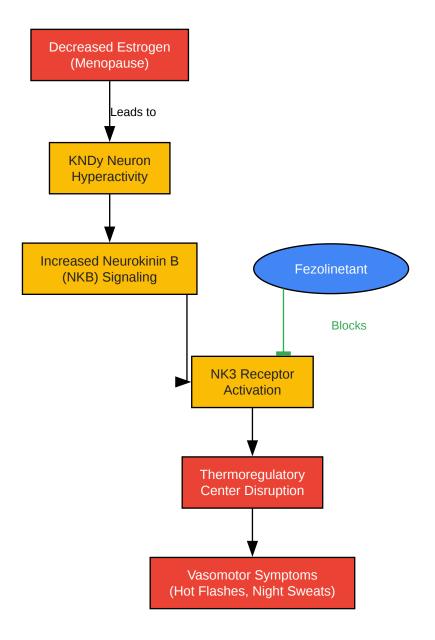
Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist.[1] Its mechanism of action is centered on the modulation of the thermoregulatory center within the hypothalamus.[2] In menopausal women, declining estrogen levels lead to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[3] This results in increased signaling by neurokinin B (NKB), which binds to NK3 receptors and disrupts normal temperature regulation, leading to vasomotor symptoms (VMS) such as hot flashes and night sweats.[3][4] Fezolinetant works by crossing the blood-brain barrier and blocking the binding of NKB to NK3 receptors, thereby helping to restore the balance in the thermoregulatory center and reduce the frequency and severity of VMS.[5]

## **Signaling Pathway**

The signaling pathway affected by Fezolinetant involves the KNDy neurons in the hypothalamus. In a state of estrogen deficiency, these neurons become hypertrophic and



overactive, leading to increased NKB release. By antagonizing the NK3 receptor, Fezolinetant effectively dampens this excessive signaling cascade that leads to heat dissipation effectors like vasodilation and sweating.[2]



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Fezolinetant's Mechanism of Action

# Early Phase Clinical Trial Data Pharmacokinetics



Early Phase 1 studies characterized the pharmacokinetic profile of Fezolinetant in healthy individuals.

Parameter	Value	Population
Time to Max. Concentration (Tmax)	1.5 - 2.0 hours	Healthy Subjects
Half-life (t1/2)	4.2 - 7.7 hours	Healthy Women (20-60 mg)[6] [7]
Metabolism	Primarily via CYP1A2 to inactive metabolite ES259564; minor contributions from CYP2C9 and CYP2C19.[6]	In vitro human liver microsomes
Protein Binding	51%	Healthy Subjects[8]
Apparent Clearance (CL/F)	10.8 L/h	Healthy Subjects[8]
Volume of Distribution (Vz/F)	189 L	Healthy Subjects[8]

Data compiled from multiple Phase 1 studies.[6][7][8]

Drug Interactions: Co-administration with a strong CYP1A2 inhibitor like fluvoxamine can significantly increase Fezolinetant exposure (approximately 9-fold) and prolong its half-life (from 4.1 to 22.4 hours).[6]

## **Efficacy**

Phase 2 trials were designed to assess the efficacy of various doses of Fezolinetant in reducing VMS.

Phase 2a Study (NCT not specified)[9]



Outcome	Fezolinetant (90 mg BID)	Placebo
Mean Reduction in Total VMS Score (at 12 weeks)	-26.5	-12.2 (p < 0.001)
Reduction in Moderate/Severe VMS Frequency	5 fewer episodes/day vs. placebo	-

### Phase 2b VESTA Study (NCT not specified)[10][11]

Outcome	Fezolinetant (Range of Doses)	Placebo
Mean Change in Moderate/Severe VMS Frequency (at 4 weeks)	-1.9 to -3.5 per day (p < 0.05 for all doses)	-
Mean Change in Moderate/Severe VMS Frequency (at 12 weeks)	-1.8 to -2.6 per day (p < 0.05 for all doses)	-
Responder Rate (≥50% reduction in VMS frequency at end of treatment)	81.4% to 94.7% (p < 0.05 for all doses)	58.5%

### Phase 2 STARLIGHT Study (Japan) (NCT05034042)[12]

Outcome	Fezolinetant (15 mg QD)	Fezolinetant (30 mg QD)	Placebo
Mean Change in VMS Frequency (from baseline to week 8)	-7.04 (p=0.002 vs placebo)	-6.31 (p=0.030 vs placebo)	-4.55

## **Safety and Tolerability**

Across early phase trials, Fezolinetant was generally well-tolerated.



Adverse Event Profile	Findings
Most Common Treatment-Emergent Adverse Events (TEAEs)	Headache and gastrointestinal disorders were among the most frequently reported.[1][9][13]
Serious Adverse Events (SAEs)	No treatment-related serious adverse events were reported in the Phase 2b study.[11]
Liver Function	Elevations in liver enzymes (ALT/AST) have been noted, but these were generally transient and resolved with ongoing treatment or after discontinuation.[14]

# **Experimental Protocols Phase 2a Study Design**

This was a 12-week, double-blind, randomized, placebo-controlled study conducted in eight centers in Belgium.[9]

- Participants: Healthy menopausal women aged 40 to 65 years experiencing moderate to severe VMS.[9]
- Intervention: Participants were randomized (1:1) to receive either 90 mg of Fezolinetant twice daily or a matching placebo for 12 weeks.[9]
- Primary Objective: To evaluate the effect of Fezolinetant on VMS.[9]
- Data Collection: Participants likely used daily diaries to record the frequency and severity of their VMS, a standard practice in such trials.

## Phase 2b (VESTA) Study Design

This was a dose-ranging, 12-week, double-blind, randomized, placebo-controlled study.[10]

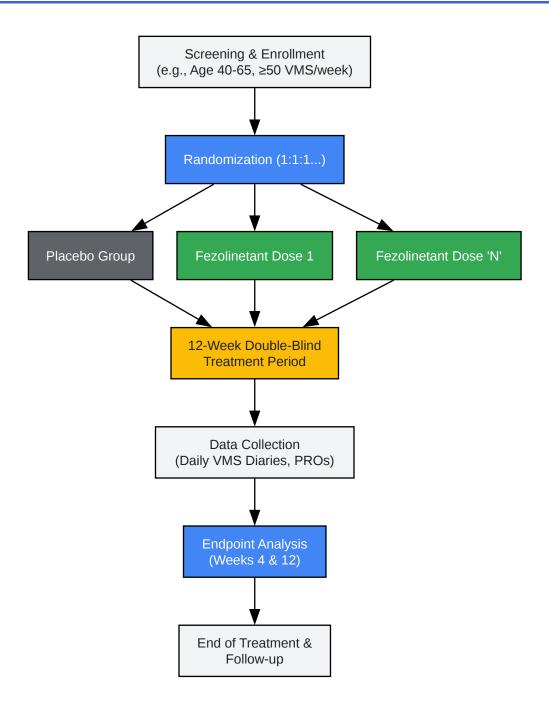
 Participants: Menopausal women aged 40-65 years with a baseline of at least 50 moderate/severe VMS episodes per week.[10]



- Intervention: Participants were randomized to one of seven Fezolinetant dosing regimens (15, 30, 60, 90 mg twice daily, or 30, 60, 120 mg once daily) or placebo.[10]
- Primary Outcomes: Reduction in the frequency and severity of moderate/severe VMS at weeks 4 and 12.[10]
- Key Secondary Outcome: Response rate, defined as a 50% or greater reduction in the frequency of moderate/severe VMS.[10]

## **Clinical Trial Workflow Example**





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Generalized Phase 2 Clinical Trial Workflow

### Conclusion

The early clinical trial data for Fezolinetant demonstrated a promising efficacy and safety profile for the treatment of vasomotor symptoms associated with menopause. The Phase 2 studies established proof-of-concept, showing rapid and significant reductions in VMS frequency and severity across a range of doses.[9][10] The pharmacokinetic profile indicates rapid absorption



and a half-life supportive of once or twice-daily dosing.[6] These foundational studies paved the way for the larger Phase 3 pivotal trials (e.g., SKYLIGHT 1 & 2) that further confirmed these findings and led to its regulatory review and approval.[15][16][17]

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